molecular formula C16H19N3O2 B2587995 2-(2,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide CAS No. 2195951-11-0

2-(2,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2587995
CAS No.: 2195951-11-0
M. Wt: 285.347
InChI Key: PJVOBKKNERGXMT-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with two methyl groups and an acetamide group linked to a pyrimidinylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,5-dimethylphenol, undergoes a reaction with an appropriate halogenating agent to form 2,5-dimethylphenoxy halide.

    Nucleophilic Substitution: The phenoxy halide is then reacted with an acetamide derivative in the presence of a base to form the desired acetamide intermediate.

    Coupling with Pyrimidine: The acetamide intermediate is coupled with 6-methylpyrimidine-4-carbaldehyde under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the acetamide and pyrimidine moieties can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones
  • 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid

Uniqueness

2-(2,5-Dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(2,5-Dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2

This compound features a dimethylphenoxy group and a pyrimidine moiety, which are significant for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study conducted on various acetamides demonstrated their ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity via the activation of apoptotic pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54910Apoptosis induction
Compound BC615Cell cycle arrest
This compoundTBDTBDTBD

Anthelmintic Activity

Another area of interest is the anthelmintic activity of related compounds. The presence of the pyrimidine ring is often associated with enhanced efficacy against parasitic infections. In a screening study, various compounds were tested against helminths, showing promising results in reducing parasite viability .

Table 2: Anthelmintic Activity Screening Results

Compound NameConcentration (ppm)% Mortality (Day 5)
Compound C50100
Compound D2570
This compoundTBDTBD

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may affect signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in tumor growth and metastasis.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the effects of a series of acetamides on human cancer cell lines. The study found that certain modifications to the acetamide structure significantly enhanced anticancer activity, suggesting that the substitution patterns on the aromatic rings are critical for efficacy .
  • Case Study on Anthelmintic Properties : In another investigation focusing on parasitic diseases, a small library of chemical compounds was screened for anthelmintic activity. The results indicated that compounds similar to this compound exhibited potent effects against various helminth species, highlighting their potential use in treating parasitic infections .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-4-5-12(2)15(6-11)21-9-16(20)17-8-14-7-13(3)18-10-19-14/h4-7,10H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVOBKKNERGXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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